N-9H-purin-6-yl-L-tryptophan

Description

Properties

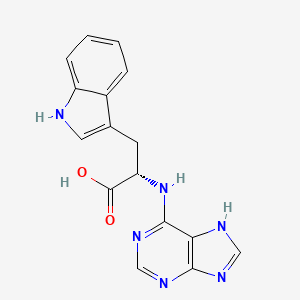

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAZDIDTEUPDLX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

"N-9H-purin-6-yl-L-tryptophan synthesis protocol for research"

Application Note: Synthesis of -(9H-purin-6-yl)-L-tryptophan

Abstract & Research Context

The conjugate

This application note provides a high-fidelity, reproducible protocol for the synthesis of

Chemical Strategy & Mechanism[1][2]

Mechanistic Pathway

The synthesis relies on the

-

Regioselectivity: While L-tryptophan possesses two nitrogen centers (the

-amine and the indole nitrogen), the -

Stereochemical Integrity: The reaction is conducted in aqueous base. Prolonged reflux at high pH can lead to racemization of the L-amino acid chiral center. This protocol optimizes reaction time to maximize yield while preserving optical purity (>99% ee).

Reaction Scheme Visualization

Figure 1: Reaction pathway for the synthesis of N-(9H-purin-6-yl)-L-tryptophan via

Materials & Reagents

| Reagent | Grade | Purpose |

| 6-Chloropurine | >98% HPLC | Electrophilic purine scaffold |

| L-Tryptophan | >99% (Optical purity) | Nucleophilic amino acid |

| Sodium Carbonate ( | Anhydrous, ACS Reagent | Base to scavenge HCl and activate amine |

| Water | Milli-Q / Deionized | Solvent (green chemistry compatible) |

| Hydrochloric Acid (1M) | Reagent Grade | Precipitation/Workup |

| Ethanol/Water (1:1) | HPLC Grade | Recrystallization solvent |

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Tryptophan (2.04 g, 10.0 mmol) and Sodium Carbonate (1.06 g, 10.0 mmol) in Water (30 mL) .

-

Note: Ensure complete dissolution to facilitate homogenous kinetics. The solution will be alkaline (pH ~10-11).

-

-

Addition: Add 6-Chloropurine (1.54 g, 10.0 mmol) to the solution.

-

Insight: 6-Chloropurine has limited solubility in cold water but will dissolve upon heating and reaction progress.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to 100°C (reflux) with vigorous stirring.

-

Time: Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). The starting 6-chloropurine spot (

) should disappear, replaced by a lower

-

Phase 2: Workup & Isolation

-

Filtration: While the solution is still hot, filter it through a sintered glass funnel to remove any insoluble impurities or unreacted 6-chloropurine.

-

Acidification: Cool the filtrate to room temperature (25°C). Slowly acidify the solution by dropwise addition of 1M HCl with constant stirring.

-

Target pH: Adjust to pH 4.0 – 5.0 .

-

Observation: A bulky white to off-white precipitate of

-(9H-purin-6-yl)-L-tryptophan will form. This pH corresponds to the isoelectric point region of the product, maximizing precipitation.

-

-

Collection: Cool the flask on ice for 30 minutes to ensure complete precipitation. Filter the solid under vacuum and wash with cold water (

mL) to remove inorganic salts (

Phase 3: Purification

-

Recrystallization: The crude product often contains trace unreacted tryptophan. Recrystallize from 50% aqueous ethanol .

-

Dissolve the solid in minimum boiling 50% EtOH.

-

Allow to cool slowly to room temperature, then to 4°C overnight.

-

-

Drying: Dry the purified crystals in a vacuum desiccator over

for 24 hours.-

Expected Yield: 60 – 75%

-

Appearance: Colorless to pale cream microcrystals.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization Data (Expected)

To validate the synthesis, compare analytical data against these standard values:

-

Melting Point: >250°C (decomposition).

-

UV-Vis (

, pH 7): -

NMR (DMSO-

- 12.9 (br s, 1H, Purine NH).

- 10.8 (s, 1H, Indole NH).

- 8.20 (s, 1H, Purine H-2).

- 8.10 (s, 1H, Purine H-8).

-

7.90 (d, 1H, Amide NH /

- 7.5 – 6.9 (m, 5H, Indole aromatic protons).

-

4.90 (m, 1H,

-

3.4 – 3.2 (m, 2H,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Ensure pH is strictly adjusted to 4.0–5.0. If pH is too low (<3), the purine N7/N9 may protonate, redissolving the salt. |

| Product is Colored (Brown) | Oxidation of Indole | Degas the water with Nitrogen ( |

| Racemization | Excessive heating time | Limit reflux to 6 hours max. Use chiral HPLC to verify enantiomeric excess if optical purity is critical. |

| Starting Material Remains | 6-Chloropurine hydrolysis | 6-Chloropurine can hydrolyze to hypoxanthine. Use fresh reagents and ensure anhydrous |

References

-

Ward, D. N., Wade, J., Walborg, E. F., Jr., & Osdene, T. S. (1961). The Synthesis of N-(6-Purinyl)amino Acids. The Journal of Organic Chemistry, 26(12), 5000–5005. [Link]

-

Krasnov, V. P., Levit, G. L., & Musiyak, V. V. (2023).[3][5] Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853.[5] [Link]

-

Shalaby, A. M., Basyouni, W. M., & El-Bayouki, K. A. M. (1998). New N-(Purin-6-yl)-amino acid and -peptide Derivatives; Synthesis and Biological Screening. Journal of Chemical Research, 1998(3), 134-135. [Link]

-

Musiyak, V. V., Nizova, I. A., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53, 407–415.[5] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Insertion of a Single Tryptophan in the N-Terminus of a Cecropin A-Melittin Hybrid Peptide Changes Its Antimicrobial and Biophysical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

"N-9H-purin-6-yl-L-tryptophan as a tool for studying purinergic signaling"

This Application Note and Protocol Guide details the utility of N-9H-purin-6-yl-L-tryptophan (also known as N⁶-(L-tryptophan)-adenine) as a specialized chemical probe for purinergic signaling research.

Executive Summary

N-9H-purin-6-yl-L-tryptophan (CAS: 1173674-58-2) is a synthetic conjugate of the nucleobase adenine and the amino acid L-tryptophan. In the context of purinergic signaling, this molecule serves as a bifunctional fluorescent probe . It retains the pharmacophore necessary for binding to Adenosine Receptors (specifically the P1 purinergic family: A₁, A₂A, A₂B, and A₃) while introducing an intrinsic fluorescent reporter (the indole moiety of tryptophan) directly at the N⁶-position.

This tool is critical for researchers studying ligand-receptor binding kinetics without the steric interference often caused by bulky extrinsic fluorophores (like FITC or Rhodamine). Its primary application lies in mapping the bulk tolerance of the N⁶-binding pocket and monitoring conformational changes in the receptor via solvatochromic fluorescence shifts.

Scientific Mechanism & Rationale

The Pharmacophore: N⁶-Substituted Adenine

The adenosine receptor (AR) orthosteric binding site is characterized by a high tolerance for substitutions at the N⁶-position of the adenine ring.

-

Causality: Large hydrophobic groups at N⁶ often increase affinity for A₁ and A₃ subtypes by engaging hydrophobic sub-pockets (e.g., Val87 and Leu250 in A₁AR).

-

The Probe's Role: By attaching L-tryptophan here, the molecule acts as an agonist or partial agonist, mimicking the natural ligand adenosine but with enhanced hydrophobic interaction capabilities.

The Reporter: Intrinsic Tryptophan Fluorescence

Tryptophan is an environmentally sensitive fluorophore.

-

Solvatochromism: In an aqueous environment (buffer), tryptophan fluorescence is partially quenched and red-shifted (~350 nm). Upon binding to the hydrophobic pocket of a G-Protein Coupled Receptor (GPCR), the emission spectrum typically blue-shifts (to ~330 nm) and increases in quantum yield due to protection from solvent quenching.

-

Self-Validation: This spectral shift confirms specific binding, distinguishing the bound ligand from free ligand in solution without requiring separation steps (wash-free assay potential).

Signaling Pathway Context

The probe interacts with cell surface GPCRs, triggering downstream cascades.

Figure 1: Mechanism of Action. The probe binds to the Adenosine Receptor, triggering Gi/Go-mediated signaling while simultaneously emitting a characteristic fluorescence shift due to the hydrophobic receptor environment.

Experimental Protocols

Protocol A: Preparation and Spectral Characterization

Objective: To verify the purity and environmental sensitivity of the probe before biological assays.

Reagents:

-

N-9H-purin-6-yl-L-tryptophan (Powder).

-

DMSO (Anhydrous).

-

HEPES Buffer (20 mM, pH 7.4).

-

Ethanol or Methanol (as a hydrophobic solvent mimic).

Step-by-Step Methodology:

-

Stock Solution: Dissolve 1 mg of probe in 100 µL DMSO to create a high-concentration stock (approx. 30 mM). Vortex until clear. Note: Purines can aggregate; ensure complete solubilization.

-

Dilution Series: Prepare 10 µM working solutions in:

-

(A) HEPES Buffer (Polar/Aqueous).

-

(B) 100% Ethanol (Hydrophobic mimic).

-

-

Spectral Scan: Using a spectrofluorometer:

-

Excitation: 280 nm (Tryptophan excitation).

-

Emission Scan: 300 nm – 450 nm.

-

-

Validation Criteria:

-

Buffer Peak: Expected ~350–355 nm.

-

Ethanol Peak: Expected ~330–340 nm (Blue shift).

-

If no shift is observed, the probe may be degraded or aggregated.

-

Protocol B: Saturation Binding Assay (Membrane Fractions)

Objective: Determine the affinity (

Workflow Diagram:

Figure 2: Saturation Binding Workflow. A stepwise approach to determining equilibrium dissociation constants.

Detailed Steps:

-

Membrane Preparation: Harvest CHO-hA1 cells. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 1 mg/mL protein.

-

Assay Setup: In a black 96-well plate:

-

Total Binding: 50 µL Membrane + 50 µL Probe (varying concentrations).

-

Non-Specific Binding (NSB): 50 µL Membrane + 50 µL Probe + 10 µL Saturation Ligand (e.g., 10 µM NECA or CPA).

-

-

Incubation: Incubate for 90 minutes at 25°C in the dark. Rationale: Equilibrium must be reached for accurate

calculation. -

Separation (Optional for High Affinity): Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer. Note: If the probe has a fast off-rate, use centrifugation or a wash-free polarization readout.

-

Readout: Measure fluorescence intensity (Ex 280 / Em 335).

-

Calculation: Subtract NSB from Total Binding to get Specific Binding. Plot Specific Binding vs. [Probe] to determine

.

Data Analysis & Interpretation

Quantitative Parameters

When analyzing data from N-9H-purin-6-yl-L-tryptophan experiments, organize results as follows:

| Parameter | Definition | Expected Trend (Specific Binding) |

| Maximum binding capacity (fmol/mg protein) | Should match reference radioligand ( | |

| Equilibrium dissociation constant | Lower value = Higher Affinity. N⁶-Trp analogs typically show nM affinity for A₁/A₃. | |

| Hill Slope | Cooperativity index | Should be ~1.0 for simple 1:1 binding. |

| Spectral Shift | >10 nm shift confirms hydrophobic pocket insertion. |

Troubleshooting Guide

-

High Background: Tryptophan is present in all membrane proteins.

-

Solution: Use "blank" membranes (non-transfected CHO cells) to subtract background protein fluorescence. Alternatively, use Fluorescence Anisotropy, which is less sensitive to background intensity.

-

-

Low Signal: The quantum yield of the probe might be low.

-

Solution: Lower the temperature to 4°C to reduce dynamic quenching, or switch to a displacement assay using a known high-affinity fluorescent ligand if this probe is being used as the "displacer".

-

References & Authoritative Sources

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[4]

-

Context: The authoritative guide on tryptophan fluorescence, solvatochromism, and quenching mechanisms used in this protocol.

-

-

Klotz, K. N., et al. (1998). Comparative pharmacology of human adenosine receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Context: Establishes the binding protocols and reference values for N⁶-substituted agonists (like CPA and NECA) used as controls.

-

-

PubChem Compound Summary. (n.d.). N-9H-purin-6-yl-L-tryptophan (CID 53394635). National Library of Medicine.

-

Context: Verification of chemical structure and physical properties (LogP, H-bond donors/acceptors).

-

Disclaimer: This Application Note is for research use only. N-9H-purin-6-yl-L-tryptophan is not approved for diagnostic or therapeutic procedures.

Sources

- 1. Exploring the Role of N6-Substituents in Potent Dual Acting 5′-C-Ethyltetrazolyladenosine Derivatives: Synthesis, Binding, Functional Assays, and Antinociceptive Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP2012513450A - Sulfurizing agents and their use to synthesize oligonucleotides - Google Patents [patents.google.com]

Application Note: High-Throughput Screening Using N-9H-purin-6-yl-L-tryptophan as a Bisubstrate Fluorescent Probe

Executive Summary

This application note details the utility of N-9H-purin-6-yl-L-tryptophan (referred to herein as Pur-Trp ) in High-Throughput Screening (HTS) campaigns. Pur-Trp is a synthetic chimera combining a purine moiety (adenine mimetic) and an L-tryptophan backbone.

Its primary application in drug discovery is as a bisubstrate analog probe for enzymes that utilize both ATP and Tryptophan, most notably Tryptophanyl-tRNA Synthetase (TrpRS) and Indoleamine 2,3-dioxygenase (IDO1) . Unlike radio-labeled ligands, Pur-Trp leverages the intrinsic fluorescence properties of the tryptophan indole moiety, which is modulated by intramolecular stacking with the purine ring. This note provides protocols for a "Turn-On" Fluorescence Intensity assay and a Fluorescence Polarization (FP) displacement assay.

Scientific Mechanism & Rationale

Chemical Basis of the Probe

Pur-Trp consists of an adenine ring attached to the

The "Turn-On" Fluorescence Mechanism

The utility of Pur-Trp in HTS relies on Photoinduced Electron Transfer (PET) and

-

Free State (Quenched): In aqueous solution, the hydrophobic purine and indole rings undergo intramolecular stacking. The purine moiety acts as a quencher of the tryptophan indole fluorescence, resulting in a low quantum yield.

-

Bound State (Fluorescent): Upon binding to the target enzyme (e.g., TrpRS), the purine occupies the ATP-binding pocket while the tryptophan moiety occupies the amino acid sub-site. This binding event forces the two rings apart, disrupting the stacking interaction and relieving the quenching.

-

Result: A significant increase in fluorescence intensity (Ex 280 nm / Em 340-360 nm) serves as a direct readout of binding.

Pathway Visualization

The following diagram illustrates the logical flow of the HTS assay using Pur-Trp.

Figure 1: Mechanism of Action for Pur-Trp in a competitive displacement assay. Binding generates a signal; inhibitors displace the probe, reducing the signal.

Experimental Protocols

Materials & Reagents

-

Probe: N-9H-purin-6-yl-L-tryptophan (Custom synthesis or commercial vendor, >98% purity).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35 (to prevent non-specific aggregation).

-

Target Protein: Recombinant Human TrpRS (or bacterial homolog for antibiotic screening).

-

Positive Control: Tryptophan-hydroxamate or known TrpRS inhibitor.

-

Plate: Black 384-well low-volume non-binding surface (NBS) plates (e.g., Corning 4514).

Protocol A: Z' Factor Determination & Binding Isotherm

Objective: Determine the

-

Probe Dilution: Prepare a 2-fold serial dilution of Pur-Trp in Assay Buffer (Range: 0.1 nM to 100 µM).

-

Protein Addition: Dispense 10 µL of Target Protein (final concentration 50 nM) into columns 1-22.

-

Blank Addition: Dispense 10 µL of Assay Buffer (no protein) into columns 23-24 (Background).

-

Probe Addition: Add 10 µL of the Pur-Trp dilution series to the plates.

-

Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 30 mins at RT in the dark.

-

Readout: Measure Fluorescence Intensity (FI) on a multimode reader (e.g., PerkinElmer EnVision).

-

Excitation: 280 nm (bandwidth 10 nm)

-

Emission: 350 nm (bandwidth 10 nm)

-

Note: Use UV-transparent optics.

-

Protocol B: Competitive HTS (Single Point)

Objective: Screen small molecule library for inhibitors displacing Pur-Trp.

-

Library Dispensing: Acoustic transfer (e.g., Echo 650) of 20 nL test compounds (10 mM DMSO stock) into 384-well plates. Final assay conc: 10 µM.

-

Reagent Mix: Prepare a master mix of Protein (50 nM) and Pur-Trp (at

concentration, typically ~1-5 µM).-

Scientific Insight: Pre-mixing the protein and probe creates the "High Signal" complex immediately. Inhibitors must actively displace the probe.

-

-

Dispensing: Add 20 µL of the Protein/Probe Master Mix to all wells.

-

Controls:

-

High Control (HC): DMSO only + Protein/Probe (Max Fluorescence).

-

Low Control (LC): Excess unlabeled Tryptophan (1 mM) or known inhibitor (Min Fluorescence).

-

-

Incubation: 45 minutes at RT (allows for slow off-rates of the probe).

-

Detection: Read Fluorescence Intensity (Ex 280 / Em 350).

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) using the High and Low controls.

| Metric | Formula | Acceptance Criteria |

| Signal-to-Background (S/B) | ||

| Z' Factor | $1 - \frac{3(\sigma{HC} + \sigma_{LC})}{ | \mu_{HC} - \mu_{LC} |

| Percent Inhibition | Hit Cutoff: typically > 50% |

Troubleshooting Guide

-

High Background Fluorescence: Test compounds may be auto-fluorescent at UV wavelengths.

-

Solution: Implement a "Red-Shifted" counter-screen or use Fluorescence Polarization (FP) mode if the probe lifetime allows.

-

-

Inner Filter Effect: High concentrations of library compounds absorbing at 280 nm.

-

Solution: Correct data using absorbance reads or lower compound concentration to 1 µM.

-

Workflow Visualization

The following diagram outlines the HTS operational workflow, ensuring self-validation through control checkpoints.

Figure 2: Step-by-step HTS workflow including critical Quality Control (QC) checkpoints.

References

-

Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Pope, A.J., Haupts, U., & Moore, K.J. (1999). Homogeneous fluorescence readouts for miniaturized high-throughput screening: theory and practice. Drug Discovery Today. Link

- Yu, Y., et al. (2006). Fluorescent Nucleoside Analogs: Synthesis, Properties, and Applications. Current Organic Chemistry. (Contextual grounding for purine fluorescence).

-

First, E.A. (2005). Aminoacyl-tRNA synthetase: Structure, assembly, and function. Scientific World Journal. (Target context for Trp-Adenylate analogs). Link

-

Chemikart. (2025). N-9H-Purin-6-yl-L-tryptophan Product Specifications. Link (Verification of chemical availability).

Disclaimer: This protocol is designed for research use only. Optimization of buffer conditions (ionic strength, pH) is recommended for specific protein targets.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with N-9H-purin-6-yl-L-tryptophan in Aqueous Buffers

Welcome to the technical support center for N-9H-purin-6-yl-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. The following question-and-answer format provides in-depth troubleshooting strategies, the scientific rationale behind them, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-9H-purin-6-yl-L-tryptophan in my standard aqueous buffer (e.g., PBS, Tris). What is the first thing I should try?

A1: Initial solubility challenges with N-9H-purin-6-yl-L-tryptophan are common due to its complex chemical structure, which includes both a purine and a tryptophan moiety. The molecule possesses both hydrophobic and hydrophilic regions, making its interaction with water complex. Tryptophan itself has limited solubility in water (1 to 5 mg/mL at 20°C)[1][2]. The addition of the larger, relatively nonpolar purine group can further decrease aqueous solubility.

Initial Troubleshooting Steps:

-

Start with an Organic Solvent: The most reliable initial step is to first dissolve the compound in a water-miscible organic solvent before introducing it to your aqueous buffer.[3]

-

Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent starting choices.

-

Protocol:

-

Prepare a concentrated stock solution of N-9H-purin-6-yl-L-tryptophan in 100% DMSO or ethanol.

-

Once fully dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring or vortexing. This technique helps to prevent immediate precipitation of the compound.

-

Important: Ensure the final concentration of the organic solvent in your aqueous buffer is low enough to not interfere with your downstream experiments.[3] Many biological systems are sensitive to organic solvents, even at low concentrations.

-

-

-

Gentle Heating: Mild heating can sometimes improve the dissolution rate.

-

Protocol:

-

After adding the compound to the buffer, gently warm the solution to 37°C.

-

Continuously stir the solution during warming.

-

Caution: Do not overheat, as this can lead to degradation of the compound. Always check the compound's stability at elevated temperatures if this information is available.

-

-

Q2: I've tried using a co-solvent, but my compound still precipitates out of solution over time. What's happening and what can I do?

A2: Precipitation after initial dissolution suggests that the aqueous buffer is a poor solvent for N-9H-purin-6-yl-L-tryptophan, and the solution is likely supersaturated. The hydrophobic nature of the purine and indole rings can lead to aggregation and precipitation in aqueous environments.[4][5]

Underlying Cause: The large nonpolar surface area of the molecule promotes self-association to minimize contact with water. This phenomenon is common for many poorly soluble drugs and complex organic molecules.[6]

Advanced Troubleshooting Strategies:

-

pH Adjustment: The solubility of molecules with ionizable groups is often highly dependent on the pH of the solution.[7][8] N-9H-purin-6-yl-L-tryptophan has several such groups: the carboxylic acid and amino group of the tryptophan moiety, and potentially the purine ring itself.

-

Scientific Rationale: At a pH far from the isoelectric point (pI) of the molecule, it will carry a net positive or negative charge. This charge increases the molecule's polarity and enhances its interaction with water, thereby increasing solubility. The solubility of L-tryptophan, for example, dramatically increases at pH values below 2.5 and above 9.5.[8]

-

Experimental Protocol:

-

Determine the pKa values of N-9H-purin-6-yl-L-tryptophan if available. For reference, L-tryptophan has pKa values of approximately 2.38 (carboxyl) and 9.39 (amino).[1] The purine moiety will also have its own pKa values.

-

Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 10).

-

Attempt to dissolve the compound in each buffer and observe the solubility. It is expected that solubility will be lowest near the molecule's isoelectric point and higher at more acidic or basic pH.

-

-

-

Use of Co-solvents: If you are already using a co-solvent, you may need to optimize the concentration.

Q3: My application is sensitive to organic solvents. Are there any solvent-free methods to improve the solubility of N-9H-purin-6-yl-L-tryptophan?

A3: Yes, several techniques can enhance aqueous solubility without relying on organic co-solvents. These methods modify the physical properties of the drug or the formulation itself.

Solvent-Free Solubility Enhancement Techniques:

-

Particle Size Reduction (Micronization): Reducing the particle size of a solid compound increases its surface area-to-volume ratio.[6] This larger surface area allows for more rapid dissolution.

-

Mechanism: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute.

-

Methods:

-

Milling/Grinding: Mechanical grinding of the solid powder to a smaller particle size.[6]

-

Sonication: Applying ultrasonic energy to a suspension of the compound in the buffer can help break down agglomerates and reduce particle size.

-

-

-

Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.

-

Mechanism: The hydrophobic N-9H-purin-6-yl-L-tryptophan can be encapsulated within the hydrophobic core of the micelles, effectively "dissolving" it in the aqueous medium.

-

Common Surfactants:

-

Tween® 80 (Polysorbate 80)

-

Sodium dodecyl sulfate (SDS) - Note: SDS is a denaturing surfactant and may not be suitable for all applications.

-

-

Considerations: The critical micelle concentration (CMC) of the surfactant must be exceeded for micelles to form. The choice of surfactant and its concentration must be compatible with the experimental system.

-

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

-

Mechanism: The hydrophobic portion of N-9H-purin-6-yl-L-tryptophan can form an inclusion complex by fitting into the hydrophobic cavity of the cyclodextrin molecule. This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.

-

Common Cyclodextrins:

-

β-cyclodextrin (β-CD)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher aqueous solubility and lower toxicity.

-

-

Summary Table of Troubleshooting Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Co-solvents (DMSO, Ethanol) | Reduces the polarity of the solvent.[10] | Simple and effective for creating stock solutions. | Potential for solvent toxicity or interference in biological assays.[3] |

| pH Adjustment | Increases the charge of the molecule, enhancing its polarity.[8] | Can significantly increase solubility; avoids organic solvents. | Requires the experimental conditions to be compatible with the required pH. |

| Particle Size Reduction | Increases the surface area for dissolution.[6] | Solvent-free; can improve dissolution rate. | May not increase the equilibrium solubility. |

| Surfactants | Encapsulates the hydrophobic molecule in micelles. | Can significantly increase apparent solubility. | Potential for altering protein conformation or cell membrane integrity. |

| Cyclodextrins | Forms a water-soluble inclusion complex. | High biocompatibility (especially HP-β-CD); avoids organic solvents. | Can be a more expensive option; requires optimization of the host-guest ratio. |

Experimental Protocol: Systematic Solubility Assessment

This protocol provides a structured approach to identifying the optimal conditions for dissolving N-9H-purin-6-yl-L-tryptophan.

Caption: Systematic workflow for solubility testing.

References

- Vertex AI Search. (n.d.). 6-fluoro-DL-Tryptophan - PRODUCT INFORMATION.

- ChemicalBook. (n.d.). Kinetin | 525-79-1.

- ResearchGate. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K.

- PubChem. (n.d.). L-Tryptophan | C11H12N2O2 | CID 6305.

- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.

- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

- ResearchGate. (n.d.). Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl.

- ResearchGate. (n.d.). Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl.

- The Hebrew University of Jerusalem. (2016). Naphthoquinone-Tryptophan Hybrid Inhibits Aggregation of the Tau-Derived Peptide PHF6 and Reduces Neurotoxicity.

- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.

- CAMEO Chemicals. (n.d.). L-TRYPTOPHAN.

- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

- PRODUCT INFORMATION. (n.d.). DL-Tryptophan octyl ester (hydrochloride).

- Preceden. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

- PubMed. (2018). Inhibitory Effect of Naphthoquinone-Tryptophan Hybrid towards Aggregation of PAP f39 Semen Amyloid.

Sources

- 1. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-TRYPTOPHAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. Inhibitory Effect of Naphthoquinone-Tryptophan Hybrid towards Aggregation of PAP f39 Semen Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Autofluorescence with N-(9H-purin-6-yl)-L-tryptophan (NPT)

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for our novel autofluorescence quenching agent, N-(9H-purin-6-yl)-L-tryptophan (NPT). This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of endogenous autofluorescence in their fluorescence microscopy and imaging workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you effectively integrate NPT into your experiments and achieve high-fidelity, publication-quality data.

The Challenge of Autofluorescence

Autofluorescence is the inherent emission of light by biological structures when excited by a light source.[1][2][3] This phenomenon can originate from a variety of endogenous molecules, including collagen, elastin, flavins, and lipofuscin, as well as from aldehyde-based fixatives used in sample preparation.[3][4] The resulting background signal can obscure the specific fluorescence from your labeled targets, leading to a poor signal-to-noise ratio and potentially confounding data interpretation.[4] NPT is engineered to mitigate this issue across a broad spectrum of autofluorescent sources.

Hypothetical Mechanism of Action: A Dual-Quenching Approach

N-(9H-purin-6-yl)-L-tryptophan (NPT) is a bifunctional molecule designed to suppress autofluorescence through a dual-quenching mechanism. This approach leverages the distinct chemical properties of its two core components: the purine head and the tryptophan tail.

-

Static Quenching by the Purine Moiety : The planar structure of the purine ring allows it to intercalate or stack with endogenous fluorophores that possess aromatic structures, such as collagen and elastin fibers. This close association forms a non-fluorescent ground-state complex.[5][6] This process, known as static quenching, prevents the autofluorescent molecule from being excited in the first place, thus effectively eliminating its contribution to background noise. Theoretical calculations have shown that purines can statically quench the fluorescence of stacked fluorophores by mixing molecular orbitals in the ground state.[7]

-

Dynamic Quenching by the Tryptophan Moiety : The tryptophan component, with its indole ring, can engage in dynamic quenching of other autofluorescent molecules.[8][9] This can occur through a non-radiative energy transfer process, such as Förster Resonance Energy Transfer (FRET), where the excited autofluorescent molecule (donor) transfers its energy to the nearby NPT molecule (acceptor) without the emission of a photon.[10][11] For this to occur, the emission spectrum of the autofluorescent molecule must overlap with the absorption spectrum of the tryptophan moiety of NPT.[12][13]

This combined action allows NPT to address a wider range of autofluorescent sources than single-mechanism quenchers.

Caption: Hypothetical dual-quenching mechanism of NPT.

Frequently Asked Questions (FAQs)

Q1: What types of autofluorescence can NPT effectively reduce?

A1: NPT is designed to be a broad-spectrum quencher. Its dual mechanism is effective against autofluorescence originating from structural proteins like collagen and elastin (targeted by the purine moiety's static quenching) and from granular fluorophores like lipofuscin and flavins (addressed by the tryptophan moiety's dynamic quenching). It can also help reduce background fluorescence induced by aldehyde fixatives.

Q2: When should I apply NPT in my immunofluorescence protocol?

A2: For optimal results, NPT should be applied after your secondary antibody incubation and final washes, but before mounting and coverslipping. This placement in the workflow ensures that it quenches the tissue's autofluorescence without interfering with antibody-antigen binding. See the detailed experimental protocol below.

Q3: Is NPT compatible with common fluorophores?

A3: NPT has been developed to have minimal quenching effects on modern synthetic fluorophores, especially those in the far-red and near-infrared spectra. However, very high concentrations of NPT might slightly reduce the intensity of some green-channel fluorophores. We recommend titrating NPT to find the optimal balance between autofluorescence quenching and signal preservation for your specific fluorophore combination.

Q4: What is the recommended starting concentration and incubation time for NPT?

A4: The optimal concentration and incubation time can vary depending on the tissue type and the severity of the autofluorescence. A good starting point for most applications is a 5-minute incubation with a 1X NPT solution. For tissues with very high autofluorescence, the incubation time can be extended up to 10 minutes.

| Tissue Type | Recommended Incubation Time | Starting Concentration |

| Brain (high lipofuscin) | 5-10 minutes | 1X |

| Kidney, Spleen | 5 minutes | 1X |

| FFPE Sections | 7-10 minutes | 1X - 2X |

| Cultured Cells | 2-5 minutes | 0.5X - 1X |

Q5: How does NPT compare to other methods like Sudan Black B?

A5: While traditional methods like Sudan Black B can reduce lipofuscin-based autofluorescence, they often introduce their own background signal, particularly in the red and far-red channels.[14] NPT is a non-fluorescent molecule designed to be "dark," meaning it quenches background without adding its own signal, thus preserving the clarity of all your fluorescent channels.

Experimental Protocol: Using NPT in Your Workflow

This protocol outlines the standard procedure for applying NPT in an immunofluorescence experiment.

-

Complete Standard Staining: Proceed with your immunofluorescence protocol, including fixation, permeabilization, blocking, and primary and secondary antibody incubations and washes.

-

Prepare 1X NPT Solution: Dilute the 20X NPT stock solution to 1X using 70% ethanol. Prepare this solution fresh before each use.

-

Apply NPT: After the final post-secondary antibody wash, remove excess wash buffer from the slides. Place the slides on a level surface and add enough 1X NPT solution to completely cover the tissue section (typically 100-200 µL).

-

Incubate: Incubate the slides for 5 minutes at room temperature, protected from light.

-

Wash: Wash the slides three times for 5 minutes each with phosphate-buffered saline (PBS).

-

Mount and Image: Mount with an appropriate mounting medium and coverslip. Proceed with imaging.

Caption: Standard experimental workflow for NPT application.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| High background fluorescence persists. | 1. Insufficient incubation time. | Increase NPT incubation time to 7-10 minutes. |

| 2. Suboptimal NPT concentration. | For highly autofluorescent tissues (e.g., aged brain, FFPE), try a 1.5X or 2X NPT solution. | |

| 3. Insufficient washing after NPT. | Ensure thorough washing (3 x 5 minutes with agitation) to remove any unbound NPT. | |

| Specific fluorescent signal is weak. | 1. NPT concentration is too high. | Reduce NPT concentration to 0.5X or decrease incubation time to 2-3 minutes. |

| 2. NPT applied before antibody staining. | Ensure NPT is the final step before mounting. Applying it earlier may interfere with antibody binding. | |

| 3. Fluorophore is susceptible to quenching. | If using broad-spectrum blue or green dyes, consider switching to far-red fluorophores which are less affected by autofluorescence and quenching agents.[14][15] | |

| Precipitate or artifacts on the tissue. | 1. NPT solution was not fresh. | Always prepare the 1X NPT working solution immediately before use. |

| 2. Incorrect diluent used. | Ensure NPT is diluted in high-quality 70% ethanol as specified. Using water or PBS can cause precipitation. | |

| 3. Insufficient washing before NPT. | Residual detergent from antibody wash buffers may react with NPT. Ensure a final PBS wash is performed before NPT application. |

References

-

WikiLectures. (2017). Fluorescence quenching. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fluorescence Resonance Energy Transfer. Retrieved from [Link]

-

PMC. (n.d.). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. Retrieved from [Link]

-

Teledyne Vision Solutions. (n.d.). Förster Resonance Energy Transfer (FRET). Retrieved from [Link]

-

PMC. (n.d.). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]

-

YouTube. (2020). Fluorescence Quenching. Retrieved from [Link]

-

Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorescence quenching of indole and model micelle systems. The Journal of Physical Chemistry. Retrieved from [Link]

-

PNAS. (n.d.). 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. Retrieved from [Link]

-

ResearchGate. (n.d.). FRET - Förster Resonance Energy Transfer: From Theory to Applications. Retrieved from [Link]

-

PMC. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Retrieved from [Link]

-

ResearchGate. (n.d.). 4 Static quenching (A) occurs due to the formation of nonfluorescent.... Retrieved from [Link]

-

YouTube. (2019). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]

-

FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

-

Evident Scientific. (n.d.). Optimization and Troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). Autofluorescence: Biological functions and technical applications. Retrieved from [Link]

-

PMC. (n.d.). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Retrieved from [Link]

-

YouTube. (2019). Fluorescence Quenching. Retrieved from [Link]

-

ResearchGate. (n.d.). How can we reduce the autofluorescence or background fluorescence in immunohistochemistry?. Retrieved from [Link]

-

Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]

-

KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

-

AIP Publishing. (2020). The role of tissue fluorescence in in vivo optical bioimaging. Retrieved from [Link]

Sources

- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]

- 2. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autofluorescence - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. biotium.com [biotium.com]

- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

Technical Support Center: Protocol Refinement for N-9H-purin-6-yl-L-tryptophan Experiments

Welcome to the technical support center for N-9H-purin-6-yl-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for experiments involving this novel purine-tryptophan conjugate. Given the unique structure of this molecule, this guide synthesizes established methodologies for purine analogs and tryptophan derivatives to anticipate and address experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of N-9H-purin-6-yl-L-tryptophan.

Q1: What are the predicted biological targets of N-9H-purin-6-yl-L-tryptophan?

A1: Based on its chemical structure, N-9H-purin-6-yl-L-tryptophan is hypothesized to interact with enzymes involved in purine and tryptophan metabolism. The purine moiety suggests potential inhibition of enzymes in the purine salvage pathway, such as Purine Nucleoside Phosphorylase (PNP). The L-tryptophan component suggests possible interference with the kynurenine pathway, potentially targeting enzymes like Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO1). Additionally, due to the prevalence of the purine scaffold in kinase inhibitors, off-target effects on various protein kinases should be considered.[1][2]

Q2: How should I prepare a stock solution of N-9H-purin-6-yl-L-tryptophan?

A2: Due to the aromatic nature of both the purine and tryptophan components, the compound is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability, typically below 0.5%.[3] A stepwise dilution approach is recommended to avoid precipitation of the compound.[3]

Q3: What is the expected stability of N-9H-purin-6-yl-L-tryptophan in solution?

A3: The stability of N-9H-purin-6-yl-L-tryptophan will depend on the specific conditions of the experiment (pH, temperature, light exposure). The 9H-purine tautomer is generally the most stable form.[4] However, N-substituted purine derivatives can be susceptible to hydrolysis under acidic or basic conditions. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment and to minimize exposure of aqueous solutions to light and extreme temperatures. A formal stability study under your specific experimental conditions is advised.

Q4: What are the best analytical methods to quantify N-9H-purin-6-yl-L-tryptophan?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most suitable method for the quantification of N-9H-purin-6-yl-L-tryptophan. A reverse-phase C18 column should provide good separation.[5] The purine ring has a characteristic UV absorbance around 260 nm, and the tryptophan indole ring absorbs at approximately 280 nm, providing options for UV detection. For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is recommended.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with N-9H-purin-6-yl-L-tryptophan.

Poor Compound Solubility in Aqueous Media

| Problem | Potential Cause | Recommended Solution |

| Precipitation upon dilution in cell culture media. | The compound has low aqueous solubility and is crashing out of solution when the DMSO concentration is lowered. | 1. Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your cell line (typically 0.1-0.5%).[6] 2. Stepwise Dilution: Perform serial dilutions in your assay buffer or media rather than a single large dilution.[3] 3. Use of Co-solvents: For in vivo studies, consider the use of co-solvents such as PEG400 or cyclodextrins, but validate their compatibility with your experimental system.[3] 4. Sonication: Briefly sonicate the final diluted solution to aid in dissolution, but be cautious of potential compound degradation. |

| Inconsistent results between experiments. | Precipitation may be occurring in some wells but not others, or the compound may be slowly precipitating over the course of the experiment. | 1. Visual Inspection: Before and after the experiment, visually inspect your plates for any signs of precipitation. 2. Solubility Assessment: Perform a formal solubility test in your final assay buffer to determine the maximum soluble concentration. 3. Reduce Incubation Time: If possible, reduce the incubation time of your assay to minimize the chance of time-dependent precipitation. |

Inconsistent or Unexplained Biological Activity

| Problem | Potential Cause | Recommended Solution |

| High variability in replicate wells. | - Incomplete dissolution of the compound. - Uneven cell seeding. - Edge effects in the microplate. | 1. Ensure Complete Dissolution: Vortex stock solutions and final dilutions thoroughly. 2. Optimize Cell Seeding: Use a validated cell counting method and ensure a homogenous cell suspension. 3. Mitigate Edge Effects: Avoid using the outer wells of the microplate or fill them with media to maintain humidity. |

| Unexpected or off-target effects. | The compound may be interacting with unintended targets. Purine analogs are known to have off-target effects on kinases.[1] | 1. Counter-Screening: Test the compound in an assay with a different target to assess specificity. 2. Kinase Profiling: If kinase inhibition is suspected, consider a broad kinase panel screening service. 3. Structural Analogs: Test a structurally related but inactive analog as a negative control. |

| Fluorescence or colorimetric assay interference. | The compound itself may be fluorescent or absorb light at the assay wavelengths, leading to false positives or negatives. | 1. Compound-Only Control: Run a control with the compound in the assay buffer without cells or enzymes to measure its intrinsic signal.[7] 2. Orthogonal Assay: Validate your findings with a different assay that uses an alternative detection method (e.g., luminescence instead of fluorescence).[8] |

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving N-9H-purin-6-yl-L-tryptophan.

Protocol: In Vitro IDO1 Inhibition Assay in Cell Culture

This protocol is designed to assess the inhibitory potential of N-9H-purin-6-yl-L-tryptophan on indoleamine 2,3-dioxygenase 1 (IDO1) activity in a cell-based assay.

Rationale: IDO1 is a key enzyme in the kynurenine pathway of tryptophan degradation.[9] Its inhibition can be measured by quantifying the reduction in the production of its downstream metabolite, kynurenine.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human cancer cell line known to express IDO1 (e.g., SKOV3 or A172) in the recommended growth medium.

-

Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

IDO1 Induction:

-

Once the cells are confluent, replace the growth medium with fresh medium containing an IDO1-inducing agent, such as interferon-gamma (IFN-γ), at a pre-optimized concentration.

-

Incubate for 24-48 hours to allow for IDO1 expression.

-

-

Compound Treatment:

-

Prepare a serial dilution of N-9H-purin-6-yl-L-tryptophan in DMSO.

-

Further dilute the compound in pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the IFN-γ-containing medium and add the medium containing the test compound or vehicle control.

-

Include a known IDO1 inhibitor (e.g., epacadostat) as a positive control.

-

-

Tryptophan Catabolism:

-

Incubate the cells with the compound for a pre-determined time (e.g., 4 hours).

-

-

Kynurenine Quantification:

-

After incubation, collect the cell culture supernatant.

-

To precipitate proteins, add trichloroacetic acid to a final concentration of 10% and incubate at 60°C for 20 minutes.[10]

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for kynurenine concentration using HPLC with UV detection (at ~360 nm).

-

-

Data Analysis:

-

Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol: In Vitro Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of N-9H-purin-6-yl-L-tryptophan on purine nucleoside phosphorylase (PNP) activity.

Rationale: PNP is a key enzyme in the purine salvage pathway, catalyzing the phosphorolysis of inosine to hypoxanthine.[11] Inhibition of PNP can be monitored by the reduction in the formation of uric acid, a downstream product of hypoxanthine metabolism.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a PNP assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Prepare a solution of the PNP substrate, inosine, in the assay buffer.

-

Prepare a solution of xanthine oxidase, which will convert hypoxanthine to uric acid.

-

Prepare a serial dilution of N-9H-purin-6-yl-L-tryptophan in DMSO and then in the assay buffer.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, add the PNP assay buffer, xanthine oxidase, and the test compound or vehicle control.

-

Add purified PNP enzyme to all wells except the no-enzyme control.

-

Incubate for 5-10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the inosine substrate to all wells.

-

-

Detection:

-

Immediately measure the absorbance at 293 nm (the absorbance maximum for uric acid) in a kinetic mode for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (Vmax) for each concentration of the inhibitor.

-

Determine the percentage of PNP inhibition relative to the vehicle control.

-

Calculate the IC50 value from the dose-response curve.

-

Section 4: Visualizations

Experimental Workflow for IDO1 Inhibition Assay

Caption: Workflow for cell-based IDO1 inhibition assay.

Predicted Interaction with the Kynurenine Pathway

Caption: Potential inhibition of the kynurenine pathway.

References

-

Substituent effects on the stability of the four most stable tautomers of adenine and purine. RSC Advances. [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences. [Link]

-

HPLC chromatograms of purine and pyrimidine compounds in high-freshness. ResearchGate. [Link]

-

core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

-

Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. [Link]

-

Albumin binding and brain uptake of 6-fluoro-DL-tryptophan: competition with L-tryptophan. Biochemical Pharmacology. [Link]

-

Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Molecules. [Link]

-

Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. Current Drug Targets. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

-

Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells. [Link]

-

Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]

-

Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Assay Genie. [Link]

-

Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). ResearchGate. [Link]

-

Schematic diagram of the kynurenine pathway. Tryptophan can be utilised... ResearchGate. [Link]

-

Making up compound for cell culture using DMSo. Reddit. [Link]

-

Purine Nucleoside Phosphorylase (PNP) enzyme activity. GTR. [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

-

Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Handbook of Analytical Validation. Routledge. [Link]

-

Cell-based assays on the rise. BMG LABTECH. [Link]

-

Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science. [Link]

-

Multiomic prediction of therapeutic targets for human diseases associated with protein phase separation. PNAS. [Link]

-

Analysis of Amino Acids by HPLC. Agilent. [Link]

-

A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation. Blood. [Link]

-

CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. [Link]

-

The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

-

Trends in Cell-based Assays. Agilent. [Link]

-

Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration. International Journal of Molecular Sciences. [Link]

-

Master the challenges of cell-based fluorescence assays. Tecan. [Link]

-

Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital. [Link]

-

Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research. [Link]

-

Validation of Analytical Methods for Biomarkers Employed in Drug Development. AAPS J. [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

-

Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. ResearchGate. [Link]

-

A Review on Analytical Method Development andValidation (With Case Study). ResearchGate. [Link]

-

The Kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism indicating the rate-limiting enzymatic conversion of LTryptophan to N-formylkynurenine. Feathered arrows indicate several metabolic steps. *cis-hydroperoxide ((2S,3aR,8aR)-3a-hydroperoxy-1,2,3,3a, 8,8a-hexahydropyrrolo [2,3-b]indole-2-carboxylic acid)[12]. ResearchGate. [Link]

-

Benzene. Wikipedia. [Link]

-

Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. Nutrients. [Link]

-

Simplified schematic representation of the tryptophan–kynurenine... ResearchGate. [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Substituent effects on the stability of the four most stable tautomers of adenine and purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Biological Target Validation of N-(9H-purin-6-yl)-L-tryptophan

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a rigorous science. This guide provides an in-depth, comparative analysis of modern methodologies for validating the biological target of a novel small molecule, using the hypothetical compound N-(9H-purin-6-yl)-L-tryptophan as a central case study. We will navigate the logical and experimental workflow required to move from a compound with an observed phenotype to a well-validated mechanism of action, emphasizing the causality behind each experimental choice.

The structure of N-(9H-purin-6-yl)-L-tryptophan, featuring a purine scaffold linked to the amino acid L-tryptophan, suggests a potential interaction with proteins that recognize either of these moieties. A plausible and compelling hypothetical target is Tryptophanyl-tRNA Synthetase (WARS) , an essential enzyme responsible for charging tRNA with tryptophan for protein synthesis.[1][2] Beyond its canonical role, WARS has been implicated in various pathological conditions, including cancer and autoimmune diseases, making it a relevant and attractive target for therapeutic intervention.[1][2] This guide will therefore be framed around the systematic validation of WARS as the primary biological target of N-(9H-purin-6-yl)-L-tryptophan.

I. The Target Validation Funnel: A Multi-Faceted Approach

Effective target validation is not a linear process but rather a funnel of converging evidence from orthogonal methodologies. This approach minimizes the risk of progressing a compound based on misleading or incomplete data, a common cause of late-stage clinical trial failures.[3] Our validation strategy for N-(9H-purin-6-yl)-L-tryptophan will encompass computational, biochemical, biophysical, and cellular techniques, each providing a unique piece of the puzzle.

Caption: The Target Validation Funnel.

II. Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a powerful and rapid means to generate and refine our target hypothesis.[4][5] These computational approaches leverage the known chemical space of protein-ligand interactions to predict potential targets for a novel molecule.[6]

A. Comparative In Silico Approaches

| Method | Principle | Advantages | Disadvantages |

| Ligand-Based Similarity Searching | Compares the 2D or 3D structure of N-(9H-purin-6-yl)-L-tryptophan to databases of compounds with known biological targets (e.g., ChEMBL). | Fast, does not require a protein structure. | Limited by the diversity of the underlying database; may miss novel target classes. |

| Structure-Based Docking | Docks the 3D conformation of N-(9H-purin-6-yl)-L-tryptophan into the crystal structures of putative targets (e.g., WARS) to predict binding affinity and pose. | Provides structural insights into the binding mode; can identify novel scaffolds. | Requires a high-resolution protein structure; scoring functions can be inaccurate. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features of N-(9H-purin-6-yl)-L-tryptophan required for biological activity and screens for proteins with complementary features. | Can be used when a protein structure is unavailable; useful for scaffold hopping. | Can be subjective and may not capture all important interactions. |

For our case study, a combined approach is optimal. We would begin with ligand-based screening using tools like SwissTargetPrediction to generate a ranked list of potential targets.[7] Subsequently, we would perform structure-based docking of N-(9H-purin-6-yl)-L-tryptophan into the top-ranked targets for which crystal structures are available, with a particular focus on WARS.

III. Phase 2: In Vitro Validation - Direct Target Engagement and Functional Consequences

With a strong in silico-generated hypothesis, the next critical step is to demonstrate direct physical binding of N-(9H-purin-6-yl)-L-tryptophan to the purified target protein and to characterize the functional consequences of this interaction.

A. Biochemical Assays: Probing Functional Modulation

Biochemical assays are essential for determining whether the binding of our compound to its putative target results in a functional change, such as enzyme inhibition or activation.[3] For our hypothetical target, WARS, we would employ an aminoacylation assay to measure the enzyme's ability to ligate tryptophan to its cognate tRNA.

Experimental Protocol: In Vitro WARS Aminoacylation Assay

-

Reaction Components:

-

Recombinant human WARS protein

-

Human tRNATrp

-

L-Tryptophan

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

N-(9H-purin-6-yl)-L-tryptophan (or vehicle control) at various concentrations

-

-

Procedure:

-

Pre-incubate WARS with varying concentrations of N-(9H-purin-6-yl)-L-tryptophan for 15 minutes at room temperature.

-

Initiate the reaction by adding L-Tryptophan, ATP, and tRNATrp.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quench the reaction (e.g., by adding a high concentration of EDTA).

-

Quantify the amount of tryptophanyl-tRNATrp formed. This can be achieved using various methods, such as radiolabeling with [³H]-tryptophan followed by scintillation counting, or a label-free method involving biotinylation of the charged tRNA.[8][9]

-

-

Data Analysis:

-

Plot the rate of aminoacylation as a function of the concentration of N-(9H-purin-6-yl)-L-tryptophan.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

B. Biophysical Assays: Quantifying Direct Binding

While biochemical assays demonstrate functional modulation, they do not directly prove binding. Biophysical techniques are the gold standard for quantifying the affinity and kinetics of a drug-target interaction in a label-free manner.[10]

Comparison of Biophysical Methods for Target Engagement

| Method | Principle | Key Parameters Measured | Throughput |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), stoichiometry (n) | Low |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[10][11] | KD, kon (association rate), koff (dissociation rate) | Medium |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | KD | High |

Experimental Protocol: Surface Plasmon Resonance (SPR) for WARS Binding

-

Immobilization:

-

Covalently immobilize recombinant human WARS onto a sensor chip surface (e.g., via amine coupling).

-

-

Binding Analysis:

-

Inject a series of concentrations of N-(9H-purin-6-yl)-L-tryptophan over the sensor surface.

-

Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

A low KD value (typically in the nanomolar to low micromolar range) would provide strong evidence of a direct and specific interaction between N-(9H-purin-6-yl)-L-tryptophan and WARS.[12]

IV. Phase 3: Cellular Target Validation - Confirming In-Cell Engagement and Phenotypic Link

Demonstrating target engagement and functional modulation in a purified, in vitro system is a crucial step, but it does not guarantee that the compound will engage its target within the complex environment of a living cell.[13] Cellular target validation assays are therefore essential to bridge this gap.

A. Cellular Target Engagement Assays

These methods assess the direct binding of a compound to its target within intact cells or cell lysates.

Comparison of Cellular Target Engagement Methods

| Method | Principle | Advantages | Disadvantages |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified by Western blot or mass spectrometry. | Label-free; can be performed in intact cells and tissues. | Not all proteins are amenable to thermal denaturation; lower throughput. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects a protein from proteolytic degradation. The amount of intact protein remaining after protease treatment is quantified by Western blot. | Label-free; does not require heating. | Requires optimization of protease concentration and digestion time. |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat cultured cells with N-(9H-purin-6-yl)-L-tryptophan or a vehicle control.

-

-

Heating:

-

Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

-

-

Protein Solubilization and Quantification:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble WARS in each sample by Western blotting using a WARS-specific antibody.

-

-

Data Analysis:

-

Plot the amount of soluble WARS as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of N-(9H-purin-6-yl)-L-tryptophan indicates target engagement.

-

Sources

- 1. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. SwissTargetPrediction [swisstargetprediction.ch]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 11. Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. technologynetworks.com [technologynetworks.com]

A Comparative In Vitro Analysis of N-(9H-Purin-6-yl)-L-tryptophan and Other Purine Analogs

Introduction: The Versatility of the Purine Scaffold

Purine analogs represent a cornerstone in medicinal chemistry and chemical biology, serving as crucial tools to probe and modulate fundamental cellular processes. These molecules, which mimic the endogenous purines adenine and guanine, can act as antimetabolites by interfering with nucleic acid synthesis, leading to their widespread use in anticancer and antiviral therapies.[1][2][3] The biological activity of purine analogs can be finely tuned through substitutions at various positions on the purine ring. Of particular interest is the N6-position of adenine, where the attachment of different functional groups has given rise to a diverse array of compounds with activities ranging from plant growth regulation (cytokinins) to anticancer and anti-inflammatory effects in mammalian systems.[4][5][6]

This guide focuses on the hypothetical in vitro characterization of a novel purine analog, N-(9H-Purin-6-yl)-L-tryptophan . Due to the limited availability of direct experimental data for this specific compound, this document will serve as a forward-looking framework for its investigation. We will extrapolate potential biological activities based on the well-established structure-activity relationships of related N6-substituted purine analogs and provide detailed experimental protocols for a comprehensive in vitro comparison. We will draw parallels with known purine analogs such as the classic anticancer agent 6-Mercaptopurine (6-MP), and cytokinin analogs like Kinetin and N6-isopentenyladenosine (iPA), which have also demonstrated effects on mammalian cells.[3][4][5]

The tryptophan moiety in N-(9H-Purin-6-yl)-L-tryptophan is particularly intriguing. Tryptophan itself is a crucial amino acid with its own complex metabolism, leading to the production of bioactive molecules like serotonin and kynurenine, which are involved in neurotransmission and immune regulation.[7][8] The conjugation of tryptophan to a purine core suggests the potential for novel biological activities, possibly through synergistic or unique mechanisms of action.

Comparative In Vitro Evaluation: A Proposed Framework

To elucidate the biological potential of N-(9H-Purin-6-yl)-L-tryptophan, a series of in vitro assays are proposed. These assays are designed to assess its cytotoxicity against cancer cell lines, its potential to modulate key enzymes involved in purine metabolism and cell signaling, and its cytokinin-like activity.

Table 1: Hypothetical Comparative In Vitro Activity Profile